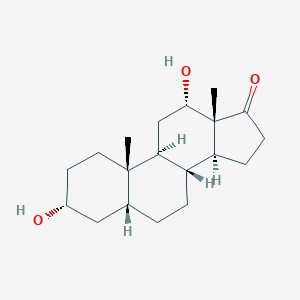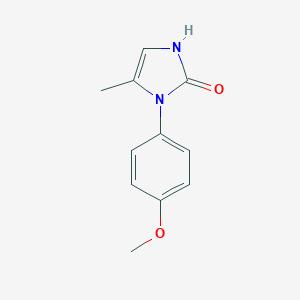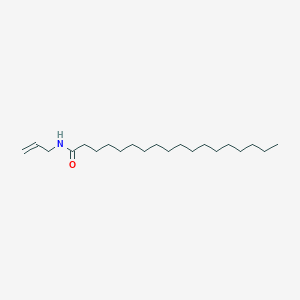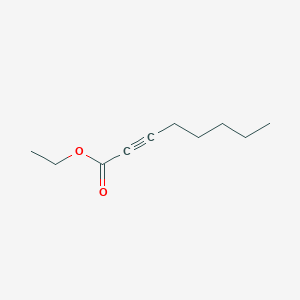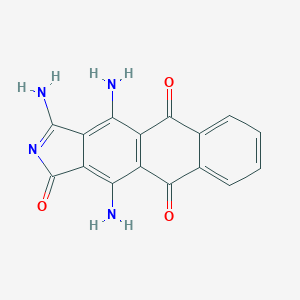
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is commonly referred to as naphthalimide and has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the replication of viruses and bacteria by interfering with their DNA synthesis.
Biochemical And Physiological Effects
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been found to have biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. In addition, the compound has been studied for its potential use in OLEDs and OSCs due to its high electron mobility and good charge transport properties.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- in lab experiments include its potential applications in various fields, such as cancer treatment, antiviral and antibacterial therapies, and organic electronics. The limitations of using the compound in lab experiments include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-. One direction is to further investigate its potential use in cancer treatment and antiviral and antibacterial therapies. Another direction is to optimize its synthesis method to achieve higher yields and purity. Additionally, research can be conducted to understand the compound's mechanism of action and to develop safer and more effective derivatives of the compound for use in various applications. Finally, research can be conducted to explore the compound's potential use in other fields, such as organic electronics and materials science.
Synthesis Methods
The synthesis of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been achieved through various methods. One such method involves the reaction of phthalic anhydride with 1,2-diaminobenzene in the presence of a catalyst. Another method involves the reaction of 1,2-diaminobenzene with naphthalene-1,4,5,8-tetracarboxylic dianhydride in the presence of a solvent. These methods have been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
properties
CAS RN |
13418-50-3 |
|---|---|
Product Name |
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- |
Molecular Formula |
C16H10N4O3 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
1,4,11-triaminonaphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C16H10N4O3/c17-11-7-8(12(18)10-9(11)15(19)20-16(10)23)14(22)6-4-2-1-3-5(6)13(7)21/h1-4H,17-18H2,(H2,19,20,23) |
InChI Key |
ZRWPJWRJYCWZGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=NC4=O)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=NC4=O)N)N |
Other CAS RN |
13418-50-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



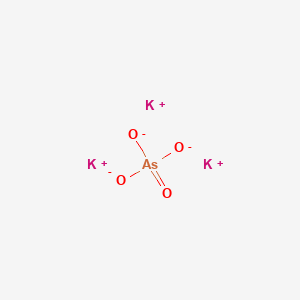
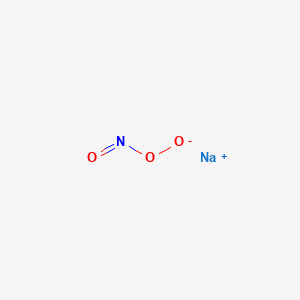
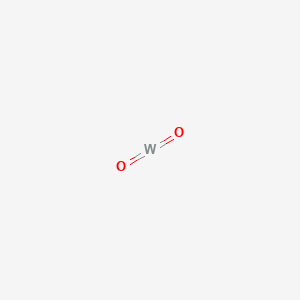

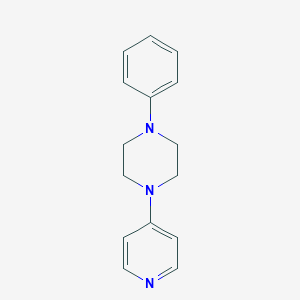
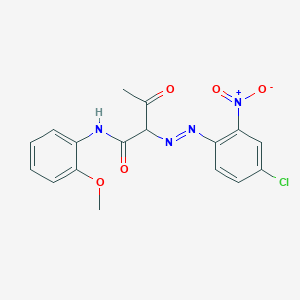
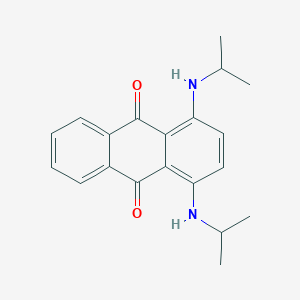
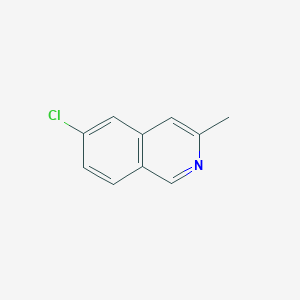
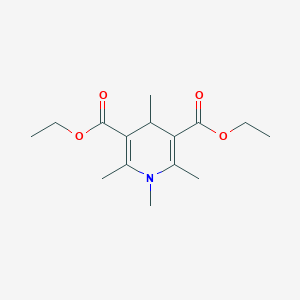
![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)
